2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

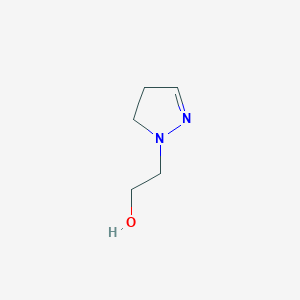

Structure

2D Structure

Properties

IUPAC Name |

2-(3,4-dihydropyrazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c8-5-4-7-3-1-2-6-7/h2,8H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUUSPXOKMMRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(N=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679761 | |

| Record name | 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5677-75-8 | |

| Record name | 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of this compound. Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone scaffold in medicinal chemistry, renowned for their broad spectrum of biological activities.[1][2] This document delves into the specific attributes of the N-hydroxyethyl substituted pyrazoline, offering a technical narrative intended to support research and development endeavors. We will explore its synthesis through classical cyclocondensation reactions, detail its structural confirmation via spectroscopic methods, analyze the reactivity of its core functional groups, and discuss its potential as a precursor for novel therapeutic agents. The synthesis protocols, characterization data, and reactivity pathways are presented to provide a self-validating framework for its application in a laboratory setting.

Introduction: The Significance of the Pyrazoline Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, prized for their ability to form multiple hydrogen bonds, introduce dipole moments, and provide rigid conformational constraints to pharmacophores.[3] Among these, the pyrazoline ring system is a privileged scaffold, demonstrating a remarkable range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties.[1][4] The 4,5-dihydro-1H-pyrazoline isomer, often referred to as 2-pyrazoline, is the most studied type due to its relative stability and synthetic accessibility.[1]

The introduction of a 2-hydroxyethyl substituent at the N1 position, yielding this compound, adds a critical functional handle to this versatile core. The terminal hydroxyl group not only modulates the molecule's solubility and pharmacokinetic profile but also serves as a key site for further chemical modification, enabling the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. This guide focuses on the foundational chemical properties of this molecule, providing the technical basis for its use as a versatile building block in drug development.

Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing the 2-pyrazoline ring is the cyclocondensation reaction between an α,β-unsaturated aldehyde or ketone (such as a chalcone) and a hydrazine derivative.[5][6] For N1-substituted pyrazolines like the title compound, a substituted hydrazine is used. A highly relevant synthesis involves the reaction of 3-alkyl-5-dialkylaminomethyl pyrazolines with ethylene chlorohydrin.[7] A more general and direct approach involves the reaction of hydrazine hydrate with an appropriate precursor, followed by N-alkylation with 2-chloroethanol, or directly using 2-hydroxyethylhydrazine with an α,β-unsaturated carbonyl compound.

General Synthetic Protocol: Cyclocondensation

A common laboratory-scale synthesis involves the reaction of acrolein (the simplest α,β-unsaturated aldehyde) with 2-hydroxyethylhydrazine. The causality behind this choice is the direct and atom-economical formation of the desired product.

Protocol:

-

To a solution of 2-hydroxyethylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add acrolein (1.1 eq) dropwise at 0-5 °C with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by vacuum distillation or column chromatography, to yield this compound as a liquid.

Mechanistic Pathway

The reaction proceeds via a well-established mechanism involving two key steps: a Michael addition followed by an intramolecular cyclization with dehydration.

-

Michael Addition: The more nucleophilic nitrogen of 2-hydroxyethylhydrazine attacks the β-carbon of the α,β-unsaturated aldehyde.

-

Cyclization: The intermediate undergoes an intramolecular nucleophilic attack from the second nitrogen atom onto the carbonyl carbon.

-

Dehydration: The resulting hemiaminal intermediate readily loses a molecule of water to form the stable 2-pyrazoline ring.

Caption: General mechanism for pyrazoline synthesis.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The physical form is reported as a liquid.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 5677-75-8 | |

| Molecular Formula | C₅H₁₀N₂O | |

| IUPAC Name | This compound | |

| Physical Form | Liquid | |

| Purity | ~95% (typical commercial) | |

| Storage Temp. | Room Temperature |

Spectroscopic Profile

The structure of this compound can be unequivocally confirmed by a combination of NMR, IR, and Mass Spectrometry.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most informative for confirming the pyrazoline ring structure. The three protons on the C4 and C5 carbons of the pyrazoline ring form a characteristic ABX spin system, resulting in complex multiplets (typically doublet of doublets).[8][9]

-

C5-H (HX): Expected as a doublet of doublets around δ 4.8-5.5 ppm.[8][10]

-

C4-H (HA and HB): Diastereotopic protons on the CH₂ group adjacent to the chiral center (C5), appearing as two separate doublet of doublets between δ 3.0-4.0 ppm.[10][11]

-

-CH₂-N (Ethanol): A triplet adjacent to the pyrazoline nitrogen.

-

-CH₂-O (Ethanol): A triplet adjacent to the hydroxyl group.

-

-OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show five distinct signals.

-

C3 (=N-CH=): The imine carbon, expected in the range of δ 150-157 ppm.[8][12]

-

C5 (-CH-N): The chiral carbon, expected around δ 57-63 ppm.[8]

-

C4 (-CH₂-): The methylene carbon of the ring, expected around δ 40-43 ppm.[8]

-

-CH₂-N & -CH₂-O: Carbons of the hydroxyethyl side chain, expected in the aliphatic region.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups.

-

O-H Stretch: A strong, broad band in the region of 3200-3400 cm⁻¹ is characteristic of the hydroxyl group.[13][14]

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

-

C=N Stretch: The imine bond of the pyrazoline ring gives a characteristic absorption band around 1575-1620 cm⁻¹.[10][12]

-

C-O Stretch: A strong band in the region of 1050-1260 cm⁻¹ corresponding to the alcohol C-O bond.[13]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For C₅H₁₀N₂O, the expected [M+H]⁺ peak in ESI-MS would be approximately m/z 115.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by two key features: the nucleophilic/basic nitrogen atoms of the pyrazoline ring and the nucleophilic terminal hydroxyl group.

Reactivity of the Hydroxyl Group

The primary alcohol is a versatile functional handle for derivatization. It readily undergoes reactions typical of alcohols, such as:

-

Esterification: Reaction with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding esters. This is a common strategy to introduce new functionalities or create prodrugs.[7]

-

Etherification: Conversion to ethers can be achieved under standard conditions (e.g., Williamson ether synthesis).

-

Oxidation: Mild oxidation would yield the corresponding aldehyde, while strong oxidation would produce the carboxylic acid, 2-(4,5-dihydro-1H-pyrazol-1-yl)acetic acid.

Reactivity of the Pyrazoline Ring

The pyrazoline ring itself is relatively stable but possesses reactive sites.

-

N2 Nitrogen: The sp³-hybridized nitrogen at the 2-position is basic and can be protonated or alkylated.

-

Aromatization: The pyrazoline ring can be oxidized to the corresponding pyrazole. This is a significant consideration, as the aromatic pyrazole ring has a different electronic and pharmacological profile. Reagents like bromine or simply heating in DMSO under oxygen can effect this transformation.[15]

Caption: Key reactivity and derivatization pathways.

Potential Applications in Drug Discovery

While specific biological data for this compound is not extensively published, the vast body of literature on pyrazoline derivatives allows for well-grounded extrapolation of its potential applications.[1][3][4] The compound serves as an excellent starting point for developing agents targeting a variety of diseases.

-

Anti-inflammatory and Analgesic Agents: Many pyrazoline derivatives exhibit significant anti-inflammatory and analgesic activities, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[2][4]

-

Antimicrobial Agents: The pyrazoline scaffold is present in numerous compounds with potent antibacterial and antifungal activity.[1][5]

-

Anticancer Agents: Novel pyrazoline derivatives have been synthesized and shown to possess cytotoxic effects against various cancer cell lines, including liver cancer cells.[10][16] The mechanism often involves cell cycle arrest and induction of apoptosis.[10]

-

CNS-Active Agents: The pyrazoline core has been incorporated into molecules with antidepressant and anxiolytic properties, often through inhibition of monoamine oxidase (MAO) enzymes.[1][12]

The hydroxyl group of the title compound is particularly valuable in this context, allowing for its conjugation to other pharmacophores or its modification to fine-tune its activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: The pyrazoline core and its N1-substituent drive potential applications.

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its chemical architecture, combining the pharmacologically significant pyrazoline scaffold with a reactive hydroxyl functional group, makes it an exceptionally valuable building block for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, spectroscopic characteristics, and reactivity is paramount for its effective utilization in the design and development of novel therapeutic agents. This guide provides the core technical knowledge to facilitate such endeavors, grounding experimental design in established chemical principles and literature precedent.

References

- 1. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 4. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and biological activity of pyrazoline derivatives - ProQuest [proquest.com]

- 6. eresearchco.com [eresearchco.com]

- 7. mail.ppor.az [mail.ppor.az]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Ethanol [webbook.nist.gov]

- 15. Pyrazoline synthesis [organic-chemistry.org]

- 16. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol is a heterocyclic compound featuring a pyrazoline ring, a scaffold of significant interest in medicinal chemistry. Pyrazoline derivatives are known to exhibit a wide array of pharmacological activities, positioning them as privileged structures in drug discovery and development.[1] This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, provide a detailed, field-proven synthesis protocol, discuss its characterization, and explore its potential as a versatile building block for novel therapeutic agents. The inherent reactivity of its hydroxyl group offers a strategic advantage, providing a convenient point for chemical modification to generate extensive compound libraries for screening.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section outlines the formal nomenclature, structure, and key physicochemical data for this compound.

IUPAC Nomenclature and Structure

The formal IUPAC name for the compound is This compound . It consists of a five-membered dihydropyrazole (commonly known as a 2-pyrazoline) ring, where the nitrogen at position 1 is substituted with an ethanol group.

The structure is depicted below:

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The fundamental properties of the compound are summarized in the table below. This data is critical for experimental design, including solvent selection, reaction monitoring, and safety considerations.

| Property | Value | Reference(s) |

| CAS Number | 5677-75-8 | |

| Molecular Formula | C₅H₁₀N₂O | |

| Molecular Weight | 114.15 g/mol | |

| IUPAC Name | This compound | |

| InChI Key | YJLJBWLCHJXGDS-UHFFFAOYSA-N | |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | |

| Storage | Room Temperature |

Synthesis and Purification

The synthesis of pyrazolines is a cornerstone reaction in heterocyclic chemistry. The most prevalent and robust method involves the cyclocondensation reaction between an α,β-unsaturated aldehyde or ketone and a hydrazine derivative.[2][3] This approach offers high yields and versatility.

Retrosynthetic Analysis and Mechanistic Insights

The synthesis of this compound is logically approached through the reaction of 2-hydroxyethylhydrazine and acrolein (prop-2-enal).[4][5]

Mechanism: The reaction proceeds via a two-step sequence:

-

Hydrazone Formation: The more nucleophilic nitrogen of 2-hydroxyethylhydrazine attacks the carbonyl carbon of acrolein, followed by dehydration to form the corresponding hydrazone intermediate.

-

Intramolecular Michael Addition: The second nitrogen atom of the hydrazone then undergoes an intramolecular conjugate (Michael) addition to the β-carbon of the double bond, a favorable 5-endo-trig cyclization, to form the stable five-membered pyrazoline ring.[5]

This reaction is typically performed in an alcoholic solvent and can proceed without a catalyst, although mild acid or base catalysis can be employed to accelerate the steps.[6]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system based on established methodologies for pyrazoline synthesis.[2][3]

Materials:

-

2-Hydroxyethylhydrazine (≥95%)[4]

-

Acrolein (stabilized, ≥97%)

-

Ethanol (anhydrous)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxyethylhydrazine (7.61 g, 0.1 mol) in 100 mL of anhydrous ethanol.

-

Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Add acrolein (5.61 g, 0.1 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C. Causality Note: The dropwise addition at low temperature is critical to control the exothermic reaction and prevent polymerization of acrolein.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

-

Workup: After the reaction is complete (as indicated by the consumption of starting materials), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure liquid product.

Synthesis and Purification Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Characterization is essential to confirm the structure and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic for the pyrazoline ring. It typically shows a characteristic ABX system for the three protons on the C4 and C5 carbons.[7] One would expect to see two diastereotopic protons at C4 as complex multiplets (doublet of doublets) and one proton at C5, also as a multiplet. The protons of the N-CH₂-CH₂-OH group would appear as distinct triplets.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of five distinct carbon atoms, with chemical shifts corresponding to the pyrazoline ring carbons and the ethanol side chain.[8]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (114.15).

The Pyrazoline Scaffold in Medicinal Chemistry

The true value of this compound lies in its potential as a precursor for pharmacologically active molecules. The pyrazoline core is a well-established pharmacophore.

Pharmacological Significance of Pyrazoline Derivatives

Pyrazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have demonstrated a remarkable range of biological activities.[2] Extensive research has shown these compounds to possess:

-

Antimicrobial and Antifungal Properties

-

Anti-inflammatory and Analgesic Effects

-

Antidepressant and Anticonvulsant Activities

-

Anticancer and Antitumor Potential

This broad spectrum of activity makes the pyrazoline scaffold a highly attractive starting point for drug discovery programs.

Applications as a Versatile Building Block

The ethanol moiety of this compound is its key feature for further chemical elaboration. The terminal hydroxyl group is a versatile functional handle that can be readily converted into other functional groups or used for coupling reactions.

Potential Modifications:

-

Esterification/Etherification: The hydroxyl group can be reacted with various carboxylic acids, acid chlorides, or alkyl halides to generate a library of ester and ether derivatives. These modifications can significantly alter the compound's lipophilicity and pharmacokinetic properties.

-

Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, providing new reactive sites for further synthesis.

-

Click Chemistry: The alcohol can be converted to an azide or alkyne, enabling its use in highly efficient "click" chemistry reactions to link it to other molecular fragments.

This synthetic tractability allows for the systematic exploration of the chemical space around the pyrazoline core, facilitating the development of structure-activity relationships (SAR) and the optimization of lead compounds.

Future Directions and Expert Opinion

As a Senior Application Scientist, it is my assessment that this compound represents an underutilized yet highly valuable building block for medicinal chemistry. While the broader class of pyrazolines is well-explored, the specific combination of the unsubstituted pyrazoline ring and the N-ethanol substituent offers a unique starting point. Its simple structure and synthetically accessible hydroxyl group make it an ideal candidate for fragment-based drug discovery (FBDD) and the generation of diverse compound libraries.

Future research should focus on synthesizing libraries of derivatives and screening them against a wide range of biological targets, including kinases, G-protein coupled receptors, and microbial enzymes. The inherent biological relevance of the pyrazoline core, combined with the synthetic flexibility offered by the ethanol side chain, provides a robust platform for the discovery of next-generation therapeutic agents.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-羟乙基肼 ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Solved If acrolein reacts with hydrazine, the product is a | Chegg.com [chegg.com]

- 7. eresearchco.com [eresearchco.com]

- 8. researchgate.net [researchgate.net]

2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol CAS number and molecular weight

An In-depth Technical Guide to 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. The document delves into its chemical and physical properties, outlines a representative synthetic pathway, discusses its potential applications based on the broader significance of the pyrazoline scaffold, and provides essential safety and handling protocols.

Core Compound Identification and Properties

This compound, also known as 2-(pyrazolin-1-yl)ethanol, is a derivative of pyrazoline, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The presence of a hydroxyethyl group at the N1 position imparts specific solubility and reactivity characteristics that make it a valuable building block in synthetic chemistry.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 5677-75-8 | |

| Molecular Formula | C₅H₁₀N₂O | |

| Molecular Weight | 114.15 g/mol | Calculated |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature |

Structural Information

-

IUPAC Name: this compound

-

InChI Key: YJLJBWLCHJXGDS-UHFFFAOYSA-N

-

SMILES: OCCN1N=CCC1

Synthesis Methodology: A Mechanistic Perspective

The synthesis of N-substituted 4,5-dihydropyrazoles often involves the cyclocondensation reaction of an α,β-unsaturated carbonyl compound (a chalcone) with a hydrazine derivative. For this compound, a plausible and established synthetic route involves the reaction of acrolein with 2-hydroxyethylhydrazine.

The causality behind this experimental choice lies in the reactivity of the components. The hydrazine moiety of 2-hydroxyethylhydrazine acts as a binucleophile. The initial step is a nucleophilic attack of the more basic terminal nitrogen of the hydrazine onto the β-carbon of the α,β-unsaturated aldehyde (acrolein) in a Michael addition. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, and subsequent dehydration to yield the stable 4,5-dihydropyrazole ring.

Representative Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

Acrolein

-

2-Hydroxyethylhydrazine

-

Ethanol (as solvent)

-

Glacial Acetic Acid (as catalyst)

-

Sodium Bicarbonate (for neutralization)

-

Anhydrous Magnesium Sulfate (for drying)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxyethylhydrazine (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add acrolein (1.1 eq) to the reaction mixture. Caution: Acrolein is highly toxic and volatile. This step should be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented in publicly available literature, the core 4,5-dihydro-1H-pyrazole (also known as 2-pyrazoline) scaffold is of significant interest in medicinal chemistry.[1] Pyrazoline derivatives are known to exhibit a broad spectrum of biological activities, and this compound serves as a key intermediate for introducing this valuable pharmacophore into larger molecules.

The Pyrazoline Scaffold in Therapeutics

The pyrazoline ring is a privileged scaffold in drug discovery due to its diverse pharmacological properties.[1] These properties are often modulated by the substituents on the ring. The presence of the N-hydroxyethyl group in this compound provides a reactive handle for further chemical modifications, allowing for the exploration of a wide chemical space.

Known biological activities of pyrazoline-containing compounds include:

-

Antimicrobial and Antifungal: The pyrazole moiety is a component of many compounds with demonstrated activity against various bacterial and fungal strains.[2][3]

-

Anti-inflammatory and Analgesic: Certain pyrazole derivatives are known to possess anti-inflammatory and pain-relieving properties.[2]

-

Anticancer: The pyrazoline scaffold has been incorporated into novel compounds investigated for their antiproliferative effects against cancer cell lines.[2]

-

Antidepressant: Some pyrazoline derivatives have shown potential as antidepressant agents.[2]

Role as a Synthetic Intermediate

The primary utility of this compound for researchers lies in its role as a versatile building block. The terminal hydroxyl group can be readily functionalized through various reactions such as esterification, etherification, or conversion to a leaving group for subsequent nucleophilic substitution. This allows for the covalent attachment of the pyrazoline moiety to other molecules of interest, facilitating the development of novel therapeutic agents, agrochemicals, and materials.[4]

The logical relationship for its use as a building block is illustrated below.

Caption: Functionalization pathways for this compound.

Safety, Handling, and Storage

A dedicated Safety Data Sheet (SDS) for this compound should always be consulted before handling. The following information is synthesized from safety data for structurally related compounds and general laboratory best practices.

Hazard Identification

Based on analogous structures, the compound may be associated with the following hazards:

-

Harmful if swallowed. [5]

-

Causes skin irritation. [5]

-

Causes serious eye irritation. [5]

-

May cause respiratory irritation. [5]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment:

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[6]

References

- 1. 4,5-Dihydro-1H-pyrazole: an indispensable scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles | MDPI [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. angenechemical.com [angenechemical.com]

- 6. airgas.com [airgas.com]

- 7. uwaterloo.ca [uwaterloo.ca]

The Core of Heterocyclic Chemistry: A Technical Guide to the Physical and Chemical Properties of Pyrazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Pyrazoline derivatives, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry and materials science. Their versatile biological activities and unique photophysical properties have established them as privileged scaffolds in the design of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive exploration of the synthesis, physical and chemical properties, and structure-activity relationships of pyrazoline derivatives, offering field-proven insights for researchers and drug development professionals.

The Synthetic Landscape: Crafting the Pyrazoline Core

The most prevalent and versatile method for synthesizing 2-pyrazoline derivatives involves the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives.[1][2] This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration.

The choice of reaction conditions, including the solvent and catalyst, can significantly influence the reaction rate and yield.[3][4] Common catalysts include bases like sodium hydroxide or potassium carbonate, and acids such as acetic acid.[3][5] Greener synthetic approaches utilizing microwave irradiation or ultrasound have also been developed to improve efficiency and reduce reaction times.[4]

General Synthetic Workflow:

The synthesis typically begins with the Claisen-Schmidt condensation of an aldehyde and a ketone to form the chalcone precursor.[5] This is followed by the cyclization reaction with a hydrazine derivative.

Caption: General workflow for the synthesis of pyrazoline derivatives.

Unveiling the Structure: Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of pyrazoline derivatives. The following sections detail the characteristic spectroscopic signatures of these compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the pyrazoline molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| N-H stretching (for N-unsubstituted pyrazolines) | 3300 - 3500 | [5] |

| C-H stretching (aliphatic) | 2800 - 3000 | [5] |

| C=N stretching | 1590 - 1624 | [3] |

| C=C stretching (aromatic) | 1450 - 1600 | [5] |

| C-N stretching | 1130 - 1352 | [6] |

The presence of a strong band in the 1590-1624 cm⁻¹ region is a key indicator of the C=N bond within the pyrazoline ring.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the precise structure of pyrazoline derivatives. The protons on the pyrazoline ring exhibit a characteristic splitting pattern.

¹H NMR Spectroscopy: The protons at the C4 and C5 positions of the 2-pyrazoline ring typically form an ABX or AMX spin system, appearing as three distinct signals, often as doublet of doublets.[7][8]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| C4-H (Ha) | ~3.0 - 3.8 | dd | [7] |

| C4-H (Hb) | ~3.6 - 4.7 | dd | [8] |

| C5-H (Hx) | ~4.8 - 6.3 | dd | [6][8] |

| N-H (for N-unsubstituted pyrazolines) | Varies (often broad) | s | [5] |

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazoline ring are also highly informative.

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| C3 | ~150 - 154 | [5] |

| C4 | ~40 - 43 | [5] |

| C5 | ~57 - 63 | [5] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of pyrazoline derivatives, confirming their elemental composition. The molecular ion peak (M⁺) is typically observed, and fragmentation patterns can provide further structural insights.[3]

Reactivity and Stability

Pyrazolines are generally stable compounds, particularly in the solid state.[3] The 2-pyrazoline ring is the most studied and is considered a stable fragment in bioactive molecules.[3] Under certain conditions, such as treatment with oxidizing agents, pyrazolines can be aromatized to the corresponding pyrazole derivatives.[9] The reactivity of the pyrazoline ring is influenced by the nature and position of substituents. The nitrogen atom at position 1 can be acylated or sulfonylated to produce a variety of derivatives with modified biological activities.[6]

Structure-Activity Relationship (SAR) and Biological Applications

Pyrazoline derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticonvulsant, and anticancer effects.[3][10][11][12] The biological activity is intricately linked to the substitution pattern on the pyrazoline core.

Key SAR Insights:

-

Substituents at N1: The nature of the substituent at the N1 position significantly impacts biological activity. For instance, N-acetyl or N-phenyl substitution can modulate the anti-inflammatory and anticancer properties.[6][11]

-

Substituents at C3 and C5: The aromatic rings at the C3 and C5 positions are crucial for activity. The presence of electron-withdrawing or electron-donating groups on these rings can fine-tune the pharmacological profile.[1] For example, certain substitutions on the C5-phenyl ring are critical for potent cannabinoid CB1 receptor antagonistic activity.[13]

-

Overall Molecular Conformation: The three-dimensional arrangement of the substituents influences the binding of the molecule to its biological target.

The diverse biological activities of pyrazoline derivatives have made them attractive candidates for drug discovery programs targeting a wide range of diseases.[14][15][16]

Caption: Structure-Activity Relationship of Pyrazoline Derivatives.

Experimental Protocols

The following protocols provide a standardized methodology for the synthesis and characterization of a representative pyrazoline derivative.

Synthesis of a Chalcone Precursor

Objective: To synthesize an α,β-unsaturated ketone (chalcone) via Claisen-Schmidt condensation.

Methodology:

-

Dissolve the substituted acetophenone (0.01 mol) and the substituted aldehyde (0.01 mol) in ethanol (10 mL) in a flask with stirring.

-

Add a 10% aqueous solution of sodium hydroxide dropwise to the reaction mixture at room temperature.[3]

-

Continue stirring the reaction mixture for a few hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water until neutral, and recrystallize from ethanol to obtain the pure chalcone.

Synthesis of a Pyrazoline Derivative

Objective: To synthesize a 2-pyrazoline derivative from the corresponding chalcone.

Methodology:

-

Dissolve the synthesized chalcone (0.01 mol) and hydrazine hydrate (or a substituted hydrazine) (0.015 mol) in ethanol.[5]

-

Add a catalytic amount of glacial acetic acid or a base like pyridine.[5][6]

-

Reflux the reaction mixture for 2-3 hours, monitoring the progress by TLC.

-

After completion, pour the reaction mixture into ice-cold water.

-

Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrazoline derivative.

Spectroscopic Characterization

Objective: To confirm the structure of the synthesized pyrazoline derivative using spectroscopic techniques.

Methodology:

-

FT-IR Spectroscopy: Record the IR spectrum of the compound as a KBr pellet or using an ATR accessory.

-

NMR Spectroscopy:

-

Mass Spectrometry: Obtain the mass spectrum using an appropriate ionization technique (e.g., ESI or EI) to determine the molecular weight.[5]

References

- 1. Unveiling a versatile heterocycle: pyrazoline – a review - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08939B [pubs.rsc.org]

- 2. Synthetic Approaches, Biological Activities, and Structure–Activity Relationship of Pyrazolines and Related Derivatives - ProQuest [proquest.com]

- 3. jocpr.com [jocpr.com]

- 4. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. researchgate.net [researchgate.net]

- 13. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

The Versatile Scaffold: A Technical Guide to the Biological Activity of Simple Pyrazoline Compounds

Introduction: The Pyrazoline Core in Modern Drug Discovery

Pyrazolines are five-membered heterocyclic compounds distinguished by the presence of two adjacent nitrogen atoms within the ring.[1] As a structural motif, the pyrazoline ring is a cornerstone in medicinal chemistry, primarily due to its remarkable chemical stability and the vast potential for structural diversification.[2] This heterocycle exists in three isomeric forms—1-pyrazoline, 2-pyrazoline, and 3-pyrazoline—which differ by the position of the endocyclic double bond. Among these, the 2-pyrazoline form is the most stable and has been the most extensively studied for its pharmacological potential.[2]

The significance of the pyrazoline scaffold is underscored by its presence in numerous commercially available drugs with a wide range of applications, from anti-inflammatory agents to anticancer therapeutics.[3][4] Their relative ease of synthesis, coupled with a broad spectrum of biological activities, makes them a "privileged scaffold" in the design and development of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, key biological activities, and structure-activity relationships of simple pyrazoline compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of Pyrazoline Derivatives: From Chalcones to Cyclization

The most prevalent and efficient pathway to synthesize 2-pyrazoline derivatives commences with α,β-unsaturated ketones, commonly known as chalcones.[5] This process is typically a two-stage synthesis that offers high yields and accessible reaction conditions.

Causality of Experimental Choice: The selection of the chalcone-based synthesis is strategic. Chalcones themselves are biologically active and serve as versatile electrophilic intermediates.[6] The Claisen-Schmidt condensation is a reliable method for creating the C-C bond that forms the chalcone backbone. The subsequent cyclocondensation with hydrazine derivatives is a classic and well-understood nucleophilic addition-elimination reaction that efficiently forms the stable five-membered pyrazoline ring.[6] The choice of an acid or base catalyst in the final step allows for optimization depending on the specific substituents of the reactants.[5]

General Synthesis Workflow

Caption: General two-stage synthesis of pyrazoline derivatives.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted-2-Pyrazoline

This protocol details the cyclocondensation of a pre-synthesized chalcone with phenylhydrazine, a common method for producing N-phenyl pyrazoline derivatives.

Materials:

-

Substituted Chalcone (1 mmol)

-

Phenylhydrazine (1.2 mmol)

-

Glacial Acetic Acid (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Thin-Layer Chromatography (TLC) equipment

Procedure:

-

Dissolution: Dissolve the chalcone (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.[6]

-

Addition of Reagents: To this solution, add phenylhydrazine (1.2 mmol) followed by a few drops of glacial acetic acid to catalyze the reaction.[7]

-

Reflux: Heat the reaction mixture to reflux (approximately 75-80°C) with continuous stirring for 4-6 hours.[6]

-

Reaction Monitoring (Self-Validation): The progress of the reaction must be monitored every hour using TLC (mobile phase: a mixture of n-hexane and ethyl acetate, e.g., 7:3 v/v). The disappearance of the chalcone spot and the appearance of a new product spot indicate reaction progression. This step ensures the reaction goes to completion and prevents the formation of unwanted side products from prolonged heating.[8]

-

Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.[7]

-

Precipitation and Filtration: The solid pyrazoline derivative will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Washing: Wash the precipitate with cold water to remove any residual acid and other water-soluble impurities.

-

Purification: Purify the crude product by recrystallization from ethanol to obtain the final pure pyrazoline derivative.[5]

Major Biological Activities and Mechanistic Insights

Pyrazoline derivatives exhibit a remarkable breadth of pharmacological effects, establishing them as a versatile scaffold for drug development.[1][9] The most prominent of these activities are detailed below.

Anticancer Activity

Numerous pyrazoline derivatives have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines.[10] Their mechanisms of action are diverse, but a primary pathway involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]

Mechanism of Action: Tubulin Polymerization Inhibition A key strategy in cancer chemotherapy is to target tubulin, the protein subunit of microtubules. Microtubules are essential for forming the mitotic spindle during cell division.[2] Certain pyrazoline derivatives act as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin.[11][12] This binding prevents the assembly of tubulin dimers into microtubules. The resulting disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[11][12]

Caption: Anticancer mechanism via tubulin polymerization inhibition.

Quantitative Data: In Vitro Cytotoxicity of Pyrazoline Derivatives

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |

| Compound 17 | HepG-2 (Liver) | Anticancer | 3.57 | [13] |

| Cisplatin (Control) | HepG-2 (Liver) | Anticancer | 8.45 | [13] |

| Compound 22 | MCF-7 (Breast) | EGFR Inhibition | 0.227 | [10] |

| Compound 22 | HeLa (Cervical) | EGFR Inhibition | 0.136 | [10] |

| Compound 28 | HeLa (Cervical) | Tubulin Inhibition | 0.21 | [10] |

| Compound 28 | A549 (Lung) | Tubulin Inhibition | 0.26 | [10] |

| Compound 56 | MCF-7 (Breast) | Anticancer | 1.4 | [10] |

| Doxorubicin (Control) | MCF-7 (Breast) | Anticancer | 2.9 | [10] |

| Derivative 4 | Colo205 (Colon) | Anticancer | 4.0 | [3] |

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[14] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line cultured in 96-well plates

-

Pyrazoline test compounds

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Complete cell culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of medium. Include wells with medium only as a blank control. Incubate for 24 hours to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the pyrazoline compounds in culture medium. Replace the old medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known anticancer drug like cisplatin). Incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well for a final concentration of 0.5 mg/mL.[16]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible under a microscope. This step is critical as it allows viable cells to metabolize the MTT.[17]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the insoluble purple formazan crystals.[15]

-

Absorbance Reading (Self-Validation): Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[16]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Pyrazoline-based compounds have emerged as potent anti-inflammatory agents, with a mechanism often linked to the inhibition of cyclooxygenase (COX) enzymes.[18]

Mechanism of Action: Selective COX-2 Inhibition Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[18] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation.[18] Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects from COX-1 inhibition. Pyrazoline derivatives, similar to the drug Celecoxib, can act as selective COX-2 inhibitors.[19][20] They bind to the active site of the COX-2 enzyme, blocking the synthesis of inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[21]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating acute inflammation and screening for potential anti-inflammatory drugs.[22]

Materials:

-

Sprague Dawley rats or mice

-

Carrageenan solution (1% w/v in saline)

-

Pyrazoline test compound

-

Positive control drug (e.g., Indomethacin, 10 mg/kg)

-

Vehicle (e.g., saline or DMSO solution)

-

Plethysmometer or digital caliper

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize animals to laboratory conditions and divide them into groups (vehicle control, positive control, and test compound groups).

-

Compound Administration: Administer the pyrazoline compound or Indomethacin (positive control) to the respective test groups, typically via oral or intraperitoneal injection, 30-60 minutes before inducing inflammation.[23] The control group receives only the vehicle.

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each animal. This injection initiates a localized inflammatory response.[24]

-

Edema Measurement (Self-Validation): Measure the paw volume (using a plethysmometer) or thickness (using a caliper) immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[23] Comparing the treated groups to the vehicle control at each time point provides a robust measure of efficacy.

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group using the formula: % Inhibition = [(C - T) / C] x 100, where C is the average paw volume increase in the control group and T is the average increase in the treated group.[24]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Pyrazoline derivatives have shown significant promise, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[9][25]

Mechanism of Action: While not fully elucidated for all derivatives, the antimicrobial action of pyrazolines is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[26] The electron-rich nitrogenous framework of the pyrazoline ring is believed to play a crucial role in these biological interactions.[26]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Pyrazoline Derivatives

| Compound ID | Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |

| Pyrazoline 9 | S. aureus (MDR) | 4 | Vancomycin | 1 | [27] |

| Pyrazoline 9 | E. faecalis | 4 | Vancomycin | 2 | [27] |

| Compound 21a | S. aureus | 62.5 | Chloramphenicol | 62.5 | [28] |

| Compound 21a | K. pneumoniae | 62.5 | Chloramphenicol | 125 | [28] |

| Compound 21a | A. niger | 7.8 | Clotrimazole | >7.8 | [29] |

| Compound 21a | C. albicans | 2.9 | Clotrimazole | >7.8 | [29] |

| Compound 24 | S. aureus | 64 | - | - | [26] |

Experimental Protocol: Agar Dilution Method for MIC Determination

The agar dilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, defined as the lowest concentration that inhibits the visible growth of a microorganism.[30][31]

Materials:

-

Mueller-Hinton Agar (MHA)

-

Pyrazoline test compounds

-

Bacterial/fungal strains

-

Sterile petri dishes, tubes, and water

-

Inoculator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the pyrazoline compound in a suitable solvent.

-

Serial Dilution: Create a series of twofold dilutions of the antimicrobial agent in sterile water or buffer.[32]

-

Plate Preparation: Add 2 mL of each antimicrobial dilution to separate, sterile petri dishes. Then add 18 mL of molten MHA (kept at ~50°C) to each dish. Swirl gently to mix and allow the agar to solidify. This creates a 1:10 dilution of the compound in the agar.[32] A control plate with no antimicrobial agent must be prepared.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: Using a multipoint inoculator, spot a defined volume of the microbial suspension (e.g., delivering 10^4 Colony Forming Units, CFU) onto the surface of each agar plate, including the control.[30]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-18 hours for bacteria).[30]

-

Result Interpretation (Self-Validation): The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism on the agar plate. The growth on the control plate validates that the incubation conditions were suitable for microbial growth.[32]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazoline compounds is highly dependent on the nature and position of substituents on the pyrazoline ring and its associated aryl rings. Understanding these relationships is crucial for the rational design of more potent and selective drug candidates.

-

Substituents at N-1: The substituent at the N-1 position significantly influences activity. An N-acetyl or N-phenyl group is often associated with potent anticancer and anti-inflammatory effects.[10] For antimicrobial activity, a thiocarbamoyl group can enhance potency.[33]

-

Substituents at C-3 and C-5: The aryl rings at the C-3 and C-5 positions are critical pharmacophores. Electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methoxy) on these rings can modulate the electronic properties of the molecule and enhance its binding to biological targets.[25][26] For instance, a 4-methoxyphenyl group at C-3 and a 3,4,5-trimethoxyphenyl group at C-5 are common features in pyrazoline-based tubulin inhibitors.[34]

-

Molecular Hybridization: Fusing the pyrazoline scaffold with other heterocyclic rings (e.g., coumarin, quinoline, thiazole) can lead to hybrid molecules with enhanced or dual activities, such as combined anticancer and EGFR inhibitory effects.[10]

Conclusion and Future Perspectives

Simple pyrazoline compounds represent a highly versatile and pharmacologically significant class of heterocycles. Their straightforward synthesis and amenability to chemical modification have made them an attractive scaffold for drug discovery. With well-established activities against cancer, inflammation, and microbial infections, pyrazolines continue to be a focal point of research.

Future efforts should focus on leveraging SAR insights and computational modeling to design next-generation pyrazoline derivatives with improved target specificity and reduced off-target toxicity. The exploration of novel molecular hybrids and the investigation of less-studied biological activities will further unlock the therapeutic potential of this remarkable scaffold, offering new hope in the ongoing battle against a multitude of human diseases.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. clyte.tech [clyte.tech]

- 15. benchchem.com [benchchem.com]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. atcc.org [atcc.org]

- 18. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. inotiv.com [inotiv.com]

- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bio-protocol.org [bio-protocol.org]

- 25. scispace.com [scispace.com]

- 26. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. Agar dilution - Wikipedia [en.wikipedia.org]

- 31. taylorfrancis.com [taylorfrancis.com]

- 32. youtube.com [youtube.com]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

Potential research applications of 1-substituted pyrazolines

An In-depth Technical Guide to the Research Applications of 1-Substituted Pyrazolines

Authored by: Gemini, Senior Application Scientist

Foreword: The Enduring Potential of the Pyrazoline Scaffold

The realm of medicinal chemistry is in a perpetual state of evolution, driven by the dual challenges of emerging diseases and increasing drug resistance.[1] In this dynamic landscape, certain molecular frameworks consistently prove to be fertile ground for discovery. The pyrazoline nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands out as one such "privileged scaffold."[1] Specifically, 1-substituted pyrazolines, which offer a key position for molecular diversification, have emerged as a cornerstone in the development of novel therapeutic agents. Their synthetic accessibility and diverse pharmacological profiles make them a compelling subject for both academic and industrial research.[2][3]

This guide is designed for the hands-on researcher, the drug development professional, and the medicinal chemist. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental design and the structure-activity relationships (SAR) that govern the efficacy of these compounds. We will explore the core synthetic strategies, delve into the most promising therapeutic applications, and provide validated, step-by-step protocols to empower your own research endeavors.

The Pyrazoline Core: Synthesis and Structural Fundamentals

The versatility of the pyrazoline scaffold begins with its synthesis. The most prevalent and efficient route involves a two-step process commencing from readily available starting materials.[4] This pathway's reliability is a key factor in the widespread investigation of pyrazoline derivatives.

The foundational reaction is the Claisen-Schmidt condensation, where an aryl aldehyde and an aryl ketone react under basic conditions to form an α,β-unsaturated ketone, commonly known as a chalcone.[5] These chalcones are not merely intermediates; they are biologically active compounds in their own right and serve as the electrophilic backbone for the subsequent cyclization.[4] The second stage is the critical ring-forming reaction: the chalcone is treated with a substituted hydrazine (e.g., phenylhydrazine, thiosemicarbazide) in the presence of an acid or base catalyst.[5][6] The substituted hydrazine attacks the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable 1-substituted-2-pyrazoline ring.

References

- 1. Recent advancements in the development of bioactive pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. revistabionatura.com [revistabionatura.com]

- 4. benchchem.com [benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. ijcrt.org [ijcrt.org]

An In-Depth Technical Guide to the Chemistry and Application of 4,5-Dihydropyrazoles (2-Pyrazolines)

Abstract

The 4,5-dihydropyrazole, commonly known as the 2-pyrazoline, is a five-membered heterocyclic scaffold featuring two adjacent nitrogen atoms and an endocyclic double bond.[1] This structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of compounds exhibiting diverse and potent pharmacological activities.[2] As one of three possible tautomeric forms, the 2-pyrazoline isomer is generally the most stable and synthetically accessible.[3] This guide provides a comprehensive exploration of the core chemistry of 4,5-dihydropyrazoles, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its most prevalent synthetic pathways, detail its key chemical reactivities, and survey its significant applications in modern drug discovery, supported by field-proven experimental protocols and data.

The Synthetic Landscape of 4,5-Dihydropyrazoles

The construction of the 4,5-dihydropyrazole ring is a well-established field, yet it offers significant flexibility for generating molecular diversity. The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

The Cornerstone of Synthesis: Cyclocondensation of α,β-Unsaturated Carbonyls with Hydrazines

From an application scientist's perspective, the most reliable and versatile method for synthesizing 1,3,5-trisubstituted-2-pyrazolines is the cyclocondensation reaction between an α,β-unsaturated aldehyde or ketone (often a chalcone) and a hydrazine derivative. This method's prevalence is due to the accessibility of the precursors and the generally high yields of the reaction.

The causality of this reaction pathway involves a two-step sequence. The reaction can be initiated either by a Michael addition of the hydrazine to the β-carbon of the unsaturated system or by condensation with the carbonyl group to form a hydrazone intermediate.[4] In either acidic or basic media, this intermediate readily undergoes intramolecular cyclization followed by dehydration to yield the stable 2-pyrazoline ring.[4] The choice of acidic (e.g., glacial acetic acid) or basic (e.g., NaOH, piperidine) catalysis depends on the specific substrates and can influence reaction times and yields.[5]

References

- 1. 2-Pyrazoline - Synthesis, Properties, Reactivity, Oxidation etc._Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 4. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note & Synthesis Protocol: 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol, a substituted pyrazoline of interest in medicinal chemistry and materials science. Pyrazoline scaffolds are five-membered heterocyclic compounds known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This protocol details a robust and reproducible method based on the classical cyclocondensation reaction between an α,β-unsaturated aldehyde and a substituted hydrazine. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental procedure, outline critical safety protocols for handling hazardous reagents, and offer guidance on product characterization and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Scientific Principle and Reaction Mechanism

The synthesis of a 2-pyrazoline ring system is most commonly and efficiently achieved through the cyclocondensation reaction of an α,β-unsaturated carbonyl compound with a hydrazine derivative.[3][4] This specific protocol employs the reaction between acrolein, the simplest α,β-unsaturated aldehyde, and 2-hydroxyethylhydrazine.

The reaction proceeds via a two-step mechanism:

-

Aza-Michael Addition: The reaction is initiated by a nucleophilic conjugate addition (an aza-Michael addition) of the more sterically accessible and electronically available terminal nitrogen atom of 2-hydroxyethylhydrazine to the β-carbon of acrolein. This forms a transient enolate intermediate.

-

Intramolecular Cyclization & Dehydration: The intermediate rapidly tautomerizes, and the second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the carbonyl carbon of the aldehyde. This forms a five-membered heterocyclic intermediate (a pyrazolidinol). Subsequent acid-catalyzed dehydration of this intermediate yields the stable 2-pyrazoline ring system.[5]

The use of a catalytic amount of a weak acid, such as acetic acid, is often employed to facilitate both the initial hydrazone formation and the final dehydration step.[4]

Experimental Protocol

This section outlines the complete workflow for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents | Purity/Grade |

| 2-Hydroxyethylhydrazine | C₂H₈N₂O | 76.09 | 50 | 3.80 g | 1.0 | ≥97% |

| Acrolein (stabilized) | C₃H₄O | 56.06 | 55 | 3.08 g (3.7 mL) | 1.1 | ≥99% |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 150 mL | Solvent | Anhydrous |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | ~0.5 mL | Catalyst | ACS Grade |

| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | - | As needed | Drying Agent | Granular |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | Eluent | HPLC Grade |

| Hexanes | C₆H₁₄ | 86.18 | - | As needed | Eluent | HPLC Grade |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Inert atmosphere setup (Nitrogen or Argon gas line)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography setup

-

NMR spectrometer, FT-IR spectrometer, Mass spectrometer for characterization

Critical Safety Precautions

This protocol involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.

-

Hydrazine Derivatives: 2-Hydroxyethylhydrazine, like hydrazine itself, should be treated as highly toxic, corrosive, and a potential carcinogen.[6][7] It can cause severe skin burns and eye damage upon contact and is harmful if inhaled or swallowed.[6][8] Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical splash goggles.[7]

-

Acrolein: Acrolein is a highly toxic, flammable, and volatile liquid. It is a potent lachrymator (induces tearing) and causes severe irritation to the skin, eyes, and respiratory tract.[9] Inhalation can lead to delayed pulmonary edema. It must be handled with extreme caution in a well-ventilated fume hood.

-

General Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[6] Ensure emergency eyewash stations and safety showers are readily accessible.[10] Prepare a quench solution (e.g., a dilute solution of sodium hypochlorite) to neutralize any spills of hydrazine-containing waste.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Flush the entire system with an inert gas (Nitrogen or Argon).

-

Reagent Preparation: In the flask, dissolve 2-hydroxyethylhydrazine (3.80 g, 50 mmol) in 100 mL of anhydrous ethanol. Add glacial acetic acid (~0.5 mL) as a catalyst. Begin stirring.

-

Acrolein Addition: Dilute the acrolein (3.7 mL, 55 mmol) with 50 mL of anhydrous ethanol in the dropping funnel. Add the acrolein solution dropwise to the stirring hydrazine solution over a period of 30-45 minutes. An initial exothermic reaction may be observed; maintain control by adjusting the addition rate.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.

-

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with an ethyl acetate/hexanes eluent system (e.g., 1:1 v/v). The disappearance of the starting hydrazine derivative indicates reaction completion. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting crude oil in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by a brine wash (1 x 50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate again using a rotary evaporator to yield the crude product as an oil.

-

Purification: Purify the crude oil using flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-60%). Combine the fractions containing the desired product (as identified by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Characterization

The identity and purity of the final compound should be confirmed by spectroscopic methods.

-

¹H NMR: Expect characteristic signals for the pyrazoline ring protons, typically seen as multiplets corresponding to the CH₂-CH₂ system, and signals for the N-CH₂-CH₂-OH group.[1]

-

¹³C NMR: Confirm the number of unique carbon atoms consistent with the target structure.

-

FT-IR: Look for the absence of a C=O stretch from acrolein and the presence of O-H and C-N stretches.

-

Mass Spectrometry (MS): Determine the molecular weight and confirm the molecular formula (C₅H₁₀N₂O, M.W. 114.15 g/mol ).

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Extend the reflux time and monitor carefully by TLC. Ensure the system is anhydrous as water can interfere. |

| Loss of product during work-up. | The product has some water solubility. Minimize water washes or perform a back-extraction of the aqueous layers. | |

| Side Product Formation | Polymerization of acrolein. | Ensure acrolein is stabilized and added slowly to a dilute solution of the hydrazine. Maintain a controlled temperature during addition. |

| Formation of bis-adducts. | Use a slight excess of the aldehyde (1.1 equivalents) to favor the desired 1:1 reaction. | |

| Purification Difficulty | Product is a polar oil. | Ensure the silica gel is properly packed. Use a slow gradient elution during column chromatography for better separation. |

References

- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. westliberty.edu [westliberty.edu]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. ICSC 0281 - HYDRAZINE [chemicalsafety.ilo.org]

- 9. Hydralazine inhibits rapid acrolein-induced protein oligomerization: role of aldehyde scavenging and adduct trapping in cross-link blocking and cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemicals.co.uk [chemicals.co.uk]

The Versatile Role of 2-(4,5-Dihydro-1H-pyrazol-1-yl)ethanol in Modern Synthetic Chemistry